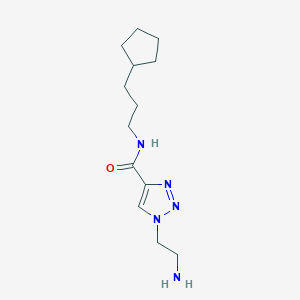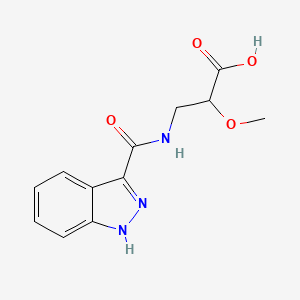![molecular formula C16H24N2O B6633348 3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It is a chemical compound that is used in scientific research to study the endocannabinoid system and its effects on various physiological processes.
Mecanismo De Acción
3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol works by binding to the CB1 receptor and blocking its activation by endocannabinoids such as anandamide and 2-arachidonoylglycerol. The CB1 receptor is primarily located in the brain and is involved in the regulation of various physiological processes such as appetite, pain sensation, mood, and memory. By blocking the CB1 receptor, this compound can help researchers understand the role of the endocannabinoid system in these processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in scientific research. Some of these effects include:
- Decreased appetite: this compound has been shown to decrease food intake in animal studies, suggesting a role for the endocannabinoid system in appetite regulation.
- Pain relief: this compound has been shown to reduce pain sensitivity in animal studies, suggesting a role for the endocannabinoid system in pain regulation.
- Mood regulation: this compound has been shown to have antidepressant-like effects in animal studies, suggesting a role for the endocannabinoid system in mood regulation.
- Memory impairment: this compound has been shown to impair memory in animal studies, suggesting a role for the endocannabinoid system in memory formation and retrieval.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol has a number of advantages and limitations for use in lab experiments. Some of these include:
Advantages:
- Selective antagonist: this compound is a selective antagonist of the CB1 receptor, meaning that it specifically blocks the CB1 receptor without affecting other receptors in the endocannabinoid system.
- Well-studied: this compound has been extensively studied in scientific research, making it a well-established tool for studying the endocannabinoid system.
Limitations:
- Limited availability: this compound is not widely available and can be expensive, making it difficult for some researchers to obtain and use.
- Species-specific effects: this compound may have species-specific effects, meaning that its effects may differ between different animal models and humans.
Direcciones Futuras
There are a number of future directions for research on 3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol and the endocannabinoid system. Some of these include:
- Role in addiction: this compound has been shown to block the rewarding effects of drugs of abuse such as cocaine and heroin, suggesting a potential role for the endocannabinoid system in addiction.
- Role in neurodegenerative diseases: The endocannabinoid system has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research on this compound and the endocannabinoid system may provide insights into the development and treatment of these diseases.
- Development of new therapeutics: this compound and other compounds that target the endocannabinoid system may have therapeutic potential for a variety of conditions such as obesity, pain, and mood disorders. Further research is needed to develop and test these compounds for clinical use.
Conclusion
This compound is a synthetic cannabinoid receptor antagonist that is used in scientific research to study the endocannabinoid system and its effects on various physiological processes. Its selective antagonist activity at the CB1 receptor makes it a useful tool for studying the role of the endocannabinoid system in various conditions. Future research on this compound and the endocannabinoid system may lead to the development of new therapeutics for a variety of conditions.
Métodos De Síntesis
3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-inden-1-amine with N-Boc-1-amino-3-cyclohexylpropane-1-ol to form the intermediate compound, which is then treated with trifluoroacetic acid to remove the Boc protecting group. The resulting compound is then reacted with formaldehyde and sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol is primarily used in scientific research to study the endocannabinoid system and its effects on various physiological processes. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as appetite, pain sensation, mood, and memory. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is the primary receptor of the endocannabinoid system. By blocking the CB1 receptor, this compound can help researchers understand the role of the endocannabinoid system in various physiological processes.
Propiedades
IUPAC Name |
3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-15-9-16(14-7-2-1-6-13(14)15)18-10-11-4-3-5-12(19)8-11/h1-2,6-7,11-12,15-16,18-19H,3-5,8-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCHMAURYBTYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CNC2CC(C3=CC=CC=C23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)